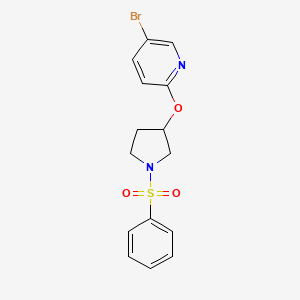
5-Bromo-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a chemical compound with a molecular weight of 227.10 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a pyridine ring, which is a six-membered ring with two nitrogen atoms . The bromine atom is attached to the pyridine ring .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its empirical formula is C9H11BrN2 . Other physical and chemical properties, such as its melting point, boiling point, and solubility, are not specified in the available resources .Aplicaciones Científicas De Investigación
Application in Synthesis and Chemistry
5-Bromo-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine and related compounds are primarily used in chemical synthesis and reactions. Their applications include:
Synthesis of Heterocyclic Compounds : These compounds are used in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry and drug discovery. For instance, the synthesis of pyrazolopyridines, pyrazolothienopyridines, and other derivatives using similar bromopyridines has been explored (Ghattas et al., 2003).
Spectroscopic and Density Functional Theory Studies : Some derivatives, like 5-Bromo-2-(trifluoromethyl)pyridine, have been studied for their spectroscopic characteristics and computational properties using density functional theory. This helps in understanding their molecular behavior and potential applications in various fields (Vural & Kara, 2017).
Magnetic Properties Research : These compounds have been used in the study of magnetic properties, particularly in the context of rare-earth-radical complexes. For example, research on lanthanide-nitronyl nitroxide complexes, which exhibit single-molecule magnet behavior, involves similar bromopyridine derivatives (Xu et al., 2009).
Synthesis of Sulfonamide Derivatives : The synthesis of sulfonamide derivatives, which have a wide range of applications in pharmaceuticals and novel drug development, has been explored using similar pyridine derivatives (Zhou et al., 2015).
Organocatalysis : Some pyrrolidine derivatives have been used as organocatalysts for stereoselective addition reactions. These reactions are critical in synthesizing various organic compounds with high stereochemical control (Singh et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring , which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The compound might be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound might be involved in sm cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
The compound contains a pyrrolidine ring , which can efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Result of Action
The compound might be involved in sm cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . These reactions can result in the formation of new carbon–carbon bonds .
Action Environment
The success of sm cross-coupling reactions, which this compound might be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
2-[1-(benzenesulfonyl)pyrrolidin-3-yl]oxy-5-bromopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c16-12-6-7-15(17-10-12)21-13-8-9-18(11-13)22(19,20)14-4-2-1-3-5-14/h1-7,10,13H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTZKLYNJCFXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2946336.png)
![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2946337.png)
![N-{1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2946338.png)
![2-{[1-(2-hydroxycyclopentyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2946339.png)
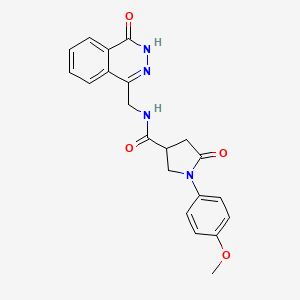
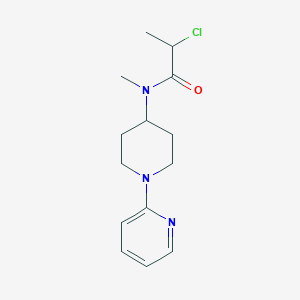
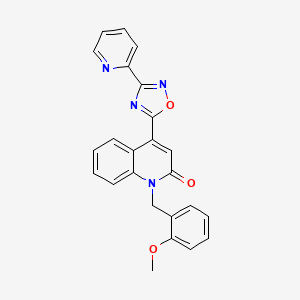

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea](/img/structure/B2946347.png)
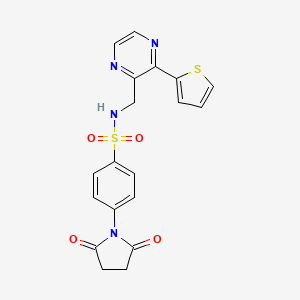
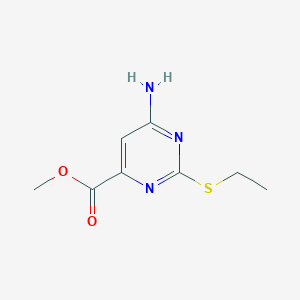
![6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2946351.png)
![2-[(Benzyloxy)methyl]cyclobutan-1-one](/img/structure/B2946352.png)
![6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate](/img/structure/B2946354.png)
